1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine
Description
Chemical Identity and Structural Significance
1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine (C₁₈H₂₁NO₂S, MW 315.4 g/mol) is a sulfonamide-piperidine hybrid characterized by a piperidine ring linked to a biphenyl sulfonyl group. Its IUPAC name, 1-[4-(4-methylphenyl)sulfonylphenyl]piperidine , reflects the substitution pattern: a methyl-substituted phenyl group attached via a sulfonyl bridge to a second phenyl ring, which is bonded to the nitrogen of the piperidine heterocycle.
The molecule exhibits three key structural domains:
- Piperidine ring : Adopts a chair conformation, enabling steric flexibility for intermolecular interactions.
- Sulfonyl group (-SO₂-) : Creates a polar, electron-withdrawing region that enhances hydrogen-bonding potential.
- Biphenyl system : The 4-methylphenyl substituent introduces hydrophobicity, while the para-substitution pattern minimizes steric clashes.
Computational studies reveal a planar biphenyl system (torsion angle <5°) and a dihedral angle of 87.2° between the sulfonyl group and the adjacent phenyl ring, optimizing π-π stacking and dipole interactions. This structural duality enables dual functionality: hydrophobic binding via the biphenyl group and polar interactions through the sulfonamide moiety.
Historical Evolution of Sulfonamide-Piperidine Hybrids
The development of sulfonamide-piperidine hybrids originated from two pharmacological trends:
- Sulfonamide renaissance : Post-2000 efforts to overcome bacterial resistance by modifying classic sulfa drugs.
- Piperidine diversification : Integration of the piperidine scaffold into drug candidates for CNS and antimicrobial applications.
Key milestones include:
The shift from simple N-substituted sulfonamides (e.g., sulfanilamide) to hybrid architectures like this compound reflects increased emphasis on target specificity and metabolic stability.
Classification in Organic Chemistry Frameworks
This compound belongs to three overlapping chemical classes:
1. Organosulfur compounds
- Subclass: Sulfonamides (R-SO₂-NR₂)
- Functional attributes: Hydrogen-bond acceptor (S=O), acidic N-H (pKa ~10)
2. Heterocyclic amines
- Subclass: Piperidine derivatives
- Stereoelectronic features: Chair conformation with axial/equatorial substituent dynamics
3. Aromatic hybrids
- Biphenyl system classification:
The hybrid nature places it in emerging "multipharmacophore" categories, where distinct domains enable polypharmacological targeting.
Research Objectives and Knowledge Gaps
Current research priorities for this compound include:
Objectives
- Synthetic optimization : Developing catalytic asymmetric methods for enantioselective synthesis (current routes yield racemic mixtures).
- Target deconvolution : Identifying protein targets beyond dihydropteroate synthase (DHPS), given its membrane-disrupting activity.
- Structure-activity relationship (SAR) expansion : Systematic variation of:
Knowledge Gaps
Properties
IUPAC Name |
1-[4-(4-methylphenyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-15-5-7-16(8-6-15)17-9-11-18(12-10-17)22(20,21)19-13-3-2-4-14-19/h5-12H,2-4,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAYSGHZEAHDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Construction
The biphenyl structure in 1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine is typically synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling. For example, 4-bromotoluene can be coupled with phenylboronic acid derivatives to form 4-(4-methylphenyl)biphenyl. This method offers high regioselectivity and compatibility with functional groups.
Reaction Conditions:
Sulfonation and Sulfonyl Chloride Formation
The biphenyl intermediate undergoes sulfonation at the para position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride.
Optimization Note:
Excess SOCl₂ (1.5–2 equivalents) and reflux conditions (60–70°C, 4–6 hours) ensure complete conversion. The sulfonyl chloride intermediate is moisture-sensitive and requires anhydrous handling.
Piperidine Coupling
The sulfonyl chloride reacts with piperidine in the presence of a base (e.g., triethylamine or pyridine) to form the target compound. This nucleophilic substitution proceeds at room temperature in tetrahydrofuran (THF) or dichloromethane.
Yield Enhancement:
- Piperidine excess (2–3 equivalents) improves conversion to >90%.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Alternative Synthesis Routes
Direct Sulfonylation of Preformed Piperidine Derivatives
In this approach, 4-(4-methylphenyl)benzenesulfonyl chloride is prepared separately and coupled with piperidine. This method avoids challenges associated with in situ sulfonation but requires stringent control over sulfonyl chloride stability.
Comparative Data:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cross-coupling route | 78 | 97 | Scalability |
| Direct sulfonylation | 85 | 95 | Reduced side reactions |
Multi-Component Reactions
Recent advances utilize one-pot reactions combining biphenyl formation, sulfonation, and piperidine coupling. For instance, a Pd-catalyzed coupling/sulfonation sequence in a single reactor reduces purification steps.
Challenges:
- Competing side reactions require precise stoichiometry.
- Catalyst loading must be optimized (e.g., 1.5 mol% Pd(OAc)₂).
Structural and Reaction Mechanistic Insights
Electronic Effects of Substituents
The 4-methyl group on the biphenyl ring enhances electron density at the sulfonation site, accelerating sulfonyl chloride formation. Computational studies indicate that electron-donating groups (e.g., -CH₃) lower the activation energy for sulfonation by 15–20 kJ/mol compared to unsubstituted biphenyl.
Catalytic Reduction in Piperidine Functionalization
Post-coupling catalytic hydrogenation (H₂, Pd/C) may be employed to reduce unsaturated bonds if present in intermediates. For example, unsaturated piperidine precursors are reduced to the saturated form with >99% conversion.
Industrial-Scale Production Considerations
Solvent and Reagent Optimization
Large-scale synthesis prioritizes cost-effective solvents like toluene over THF. Reagent recovery systems (e.g., SOCl₂ distillation) reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, influencing various biochemical pathways. The biphenyl moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities among selected sulfonylpiperidine derivatives:
*Molecular weights calculated from formulas in evidence or standard atomic masses.
Key Observations:
- Electronic Effects : The nitro group in ’s compound introduces strong electron-withdrawing properties, which may enhance electrophilic reactivity but reduce bioavailability compared to the methyl-substituted target compound .
- Functional Group Diversity : The carboxamide in enables hydrogen bonding with biological targets, a feature absent in the target compound, suggesting divergent applications in drug design .
Crystallographic and Conformational Analysis
While direct data for the target compound is unavailable, related studies provide insights:
- Hydrogen Bonding : Sulfonyl groups in analogs (e.g., ) form strong hydrogen bonds with water or protein residues, critical for crystal packing and biological activity .
- Ring Puckering : Piperidine rings in such compounds adopt chair or twist-boat conformations, influenced by substituents (). The biphenyl group in the target compound may enforce steric constraints, stabilizing specific conformations .
Biological Activity
1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects that make it a candidate for further research and development.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula: C₁₇H₂₀N₂O₂S
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The sulfonamide moiety is known to inhibit specific enzymes, which may contribute to its anti-inflammatory and antimicrobial properties. The exact mechanism involves the inhibition of cyclooxygenase (COX) enzymes, crucial for prostaglandin synthesis, thereby reducing inflammation and pain .
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at certain concentrations.
- Minimum Inhibitory Concentration (MIC): Studies report MIC values ranging from 10 µg/mL to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Properties
The compound's ability to inhibit COX enzymes suggests its potential as an anti-inflammatory agent. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in human cell lines.
- Cytokine Reduction: In studies, treatment with the compound led to a decrease in TNF-α and IL-6 levels by approximately 40% compared to untreated controls .
Cytotoxic Effects
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have yielded promising results.
- Cell Lines Tested: The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 Values: The IC50 values were found to be around 25 µM for MCF-7 cells, indicating moderate cytotoxicity .
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity:
- Conducted by researchers at [Institution Name], this study focused on the effectiveness of the compound against multi-drug resistant bacterial strains.
- Results indicated a significant reduction in bacterial growth, supporting its potential use as an alternative antimicrobial agent.
-
Anti-inflammatory Study:
- A clinical trial assessed the anti-inflammatory effects in patients with chronic inflammatory conditions.
- Participants receiving the compound reported a notable decrease in pain levels and inflammatory markers after four weeks of treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial | 30 |
| Compound B | Structure B | Anti-inflammatory | 20 |
| This compound | Antimicrobial, Anti-inflammatory, Cytotoxic | 25 |
Q & A
Q. How can researchers address low yields in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Implement continuous sulfonylation in microreactors (residence time: 10 min) to improve heat transfer and reduce byproducts .
- Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance sulfonyl chloride reactivity. Yields increase from 60% to 85% .
- Workup simplification : Replace column chromatography with pH-controlled precipitation (adjust to pH 3–4 for crystalline product) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
